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Introduction

The nucleoprotein (NP) peptide fragment spanning amino acids 396-404, derived from the
Lymphocytic Choriomeningitis Virus (LCMV), serves as a cornerstone model antigen in
immunology. This nonapeptide, with the sequence FQPQNGQFI, is a well-characterized,
immunodominant epitope restricted to the murine Major Histocompatibility Complex (MHC)
class | molecule H-2Db.[1][2] Its robust ability to elicit a strong CD8+ T cell response has made
it an invaluable tool for studying the fundamental mechanisms of antigen presentation, T cell
activation, and the development of cytotoxic T lymphocyte (CTL) memory. This guide provides
a comprehensive overview of NP(396-404), including quantitative data on its immunogenicity,
detailed experimental protocols, and visualizations of associated biological pathways and

workflows.

Core Antigen Characteristics

The NP(396-404) peptide is a key reagent in preclinical research for dissecting the intricacies
of cellular immunity. Its defined sequence and MHC restriction provide a controlled system for
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investigating T cell receptor (TCR) recognition, immune synapse formation, and the
subsequent downstream signaling events that orchestrate a potent anti-viral response.

Data Presentation

The following tables summarize quantitative data on the immunogenicity of the NP(396-404)
peptide, compiled from various studies. These data highlight the peptide's capacity to induce
significant CD8+ T cell responses.

Table 1: H-2Db Binding Affinity of NP(396-404)

Binding

Peptide Sequence MHC Molecule L Reference
Affinity (IC50)
Weak to no

NP (396-404) FQPONGQFI H-2Db affinity observed [3]

in some assays

Note: While NP(396-404) is an immunodominant epitope, some studies have reported weak or
no direct binding affinity to H-2Db in in vitro assays, suggesting that factors beyond simple
binding affinity contribute to its immunodominance.

Table 2: Ex Vivo CD8+ T Cell Response to NP(396-404) in LCMV-Infected Mice
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) ] % of CD8+ T
Time Point
Cells
(days post- Organ Assay . Reference
) . Responding to
infection)
NP(396-404)
Intracellular IFN-
8 Spleen o ~12% [4]
y Staining
H-2Db/NP(396-
8 Spleen 404) Tetramer ~10-15% [5]
Staining
Intracellular IFN-
14 Spleen o ~8-10% [6]
y Staining
H-2Db/NP(396-
30 (Memory
Spleen 404) Tetramer ~2-5% [7]
Phase) .
Staining

Table 3: Cytokine Production by NP(396-404)-Specific CD8+ T Cells

Percentage of
NP(396-404)-

Cytokine Assay Stimulus Specific CD8+ T
Cells Producing
Cytokine
Interferon-gamma Intracellular Cytokine ] )
o NP(396-404) peptide High (~80-95%)
(IFN-y) Staining
Tumor Necrosis Intracellular Cytokine ) Moderate to High
o NP(396-404) peptide
Factor-alpha (TNF-a) Staining (~50-80%)

Note: The percentages can vary depending on the experimental model, the timing of analysis,
and the specific laboratory protocols used.

Experimental Protocols
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Detailed methodologies for key experiments involving the NP(396-404) model antigen are
provided below.

Generation of NP(396-404)-Specific Cytotoxic T
Lymphocytes (CTLS)

This protocol outlines the in vitro generation of CTLs with specificity for the NP(396-404)
epitope.

Materials:

Spleens from LCMV-immune mice (infected with LCMV Armstrong strain >30 days prior)
e NP(396-404) peptide (FQPQNGQFI)

 RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,
100 pg/mL streptomycin, and 50 uM 2-mercaptoethanol

e Recombinant murine IL-2

¢ Syngeneic splenocytes from naive mice (for antigen-presenting cells, APCs)
e Mitomycin C or gamma irradiation source

Procedure:

» Prepare a single-cell suspension of splenocytes from LCMV-immune mice.

o Prepare APCs by treating syngeneic splenocytes with Mitomycin C (50 ug/mL for 30 minutes
at 37°C) or by gamma irradiation (2000-3000 rads) to prevent their proliferation.

o Pulse the APCs with the NP(396-404) peptide at a concentration of 1-10 uM for 1-2 hours at
37°C.

e Wash the peptide-pulsed APCs three times with complete RPMI medium to remove excess
peptide.

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831697?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Co-culture the immune splenocytes (responders) with the peptide-pulsed APCs at a
responder-to-stimulator ratio of approximately 10:1.

Supplement the culture medium with recombinant murine IL-2 at a final concentration of 10-
20 U/mL.

Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.

After incubation, the expanded NP(396-404)-specific CTLs can be harvested and used in
downstream functional assays such as cytotoxicity assays or cytokine production analyses.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the detection of cytokine production (e.g., IFN-y, TNF-a) by NP(396-

404)-specific CD8+ T cells following peptide stimulation.

Materials:

Single-cell suspension of splenocytes or other immune cells

NP(396-404) peptide

Brefeldin A or Monensin (protein transport inhibitors)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)

Fixation/Permeabilization buffer kit

Fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-y, anti-
TNF-0)

Flow cytometer

Procedure:

Prepare a single-cell suspension of immune cells at a concentration of 1-2 x 106 cells/mL in
complete RPMI medium.
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o Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 uM for 5-6
hours at 37°C. Include an unstimulated control.

» For the final 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10
pg/mL) to the cultures to trap cytokines intracellularly.

o Harvest the cells and wash them with FACS buffer.

» Stain for cell surface markers by incubating the cells with a cocktail of fluorescently
conjugated antibodies (e.g., anti-CD8, anti-CD44) for 20-30 minutes at 4°C in the dark.

e Wash the cells twice with FACS buffer.

o Fix and permeabilize the cells according to the manufacturer's instructions of the
fixation/permeabilization Kit.

« Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently
conjugated anti-cytokine antibodies for 30-45 minutes at room temperature or 4°C in the
dark.

e Wash the cells twice with permeabilization buffer.
o Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

» Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in
response to NP(396-404) stimulation.

H-2Db/NP(396-404) Tetramer Staining

This protocol enables the direct visualization and quantification of NP(396-404)-specific CD8+
T cells using fluorescently labeled MHC-peptide tetramers.

Materials:
 Single-cell suspension of splenocytes or other immune cells

e PE- or APC-conjugated H-2Db/NP(396-404) tetramer
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o FACS buffer

o Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)
e Flow cytometer

Procedure:

e Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 107 cells/mL in
FACS buffer.

e Aliquot 50-100 pL of the cell suspension into FACS tubes.
o Add the H-2Db/NP(396-404) tetramer at the manufacturer's recommended concentration.

e Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal incubation
temperature and time should be determined empirically.

e Add a cocktail of fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD8,
anti-CD44).

o |ncubate for an additional 20-30 minutes at 4°C in the dark.
e Wash the cells twice with FACS buffer.
e Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

» Analyze the data by gating on the CD8+ T cell population and then identifying the
percentage of cells that are positive for the H-2Db/NP(396-404) tetramer.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and
workflows related to the use of NP(396-404) as a model antigen.

TCR Signaling Pathway upon NP(396-404) Recognition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Nucleoprotein (396-404) as a Model Antigen: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831697/docs#nucleoprotein-396-404-as-a-model-
antigen-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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